molecular formula C23H18N2O B12917105 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one CAS No. 89069-83-0

2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one

Cat. No.: B12917105
CAS No.: 89069-83-0
M. Wt: 338.4 g/mol
InChI Key: ZILKYHRHAZGDCU-UHFFFAOYSA-N
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Description

2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a synthetically crafted pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrimidin-4(3H)-one scaffold are extensively investigated for their diverse biological activities. Specifically, closely related thieno[3,2-d]pyrimidin-4(3H)-one analogs have been identified as dual-stage antiplasmodial agents, displaying potent in vitro activity against both the blood stage of Plasmodium falciparum and the liver stage of Plasmodium berghei , presenting a promising avenue for novel antimalarial development . Furthermore, structural analogs of this chemical class, such as 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, have been synthesized and evaluated as potent tyrosinase inhibitors through molecular docking and in vitro studies, suggesting potential application in hyperpigmentation research . The core structure is also recognized in oncology research. Pyrimidinone derivatives have been designed as epidermal growth factor receptor (EGFR) inhibitors, demonstrating potent cytotoxic activities against various human cancer cell lines, inducing apoptosis, and arresting the cell cycle . Other thieno[2,3-d]pyrimidin-4(3H)-one analogs have also shown selective and potent growth inhibition of cancer cells, such as A549 and MCF-7, with one compound exhibiting an IC50 of 0.94 µM against A549 cells and no toxicity to normal human liver cells . The mechanism of action for this compound family is typically through targeted protein inhibition, such as enzyme or receptor blockade, but is highly dependent on the specific substituents on the core scaffold. Researchers value this compound for its potential to interact with key biological pathways involved in infectious diseases, cancer, and enzymatic dysregulation. All chemical information is derived from published research on analogous structures. This product is intended for laboratory research purposes only and is not classified as a drug or for human use.

Properties

CAS No.

89069-83-0

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-methylphenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C23H18N2O/c1-17-9-8-14-20(15-17)25-22(26)16-21(18-10-4-2-5-11-18)24-23(25)19-12-6-3-7-13-19/h2-16H,1H3

InChI Key

ZILKYHRHAZGDCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli-like mechanism, where the aldehyde, urea, and a β-keto ester react to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrimidine derivatives selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in critical biological pathways. For example, they can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .

Self-Assembled Structures

2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one has shown promise in material science, particularly in the formation of self-assembled structures. Research indicates that pyrimidine derivatives can form self-assembled rosettes and nanotubes, which have applications in nanotechnology and materials engineering . These structures can be utilized in drug delivery systems and as scaffolds for tissue engineering.

Photonic Applications

The optical properties of pyrimidine derivatives have led to their application in photonic devices. Specifically, compounds like 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one can be incorporated into organic light-emitting diodes (OLEDs) and laser materials due to their favorable photophysical properties .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives including 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant inhibitory effects on cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the enzyme inhibition profile of several pyrimidine derivatives. The researchers found that 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one effectively inhibited AChE activity with an IC50 value indicating potent activity. This finding supports its potential use in treating cognitive disorders associated with enzyme dysregulation.

Mechanism of Action

The mechanism of action for 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structure Variations

  • Pyrimidinone vs. Thienopyrimidinone: The target compound lacks the fused thiophene ring present in thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compounds in –9).
  • Substituent Diversity: Unlike 2,6-diaminopyrimidin-4(3H)-one (), which has amino groups at positions 2 and 6, the target compound’s phenyl and m-tolyl substituents increase hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility .

Key Structural Analogues

Compound Name Core Structure Substituents (Positions) Key Properties/Activities Reference
2,6-Diaminopyrimidin-4(3H)-one Pyrimidinone NH₂ (2,6) Antitumor, antibacterial
Thieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone Variable (e.g., aryl, alkyl) Antimicrobial, COX-2 inhibition
5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Pyridopyrimidinone CH₃ (5,7) Structural studies (CCDC data)

Physicochemical Properties

  • Melting Points : Aromatic substituents typically elevate melting points (e.g., reports 212–213°C for 5b), suggesting the target compound may exhibit similar thermal stability .

Antimicrobial Activity

Thienopyrimidinones with electron-withdrawing groups (e.g., nitro in 5e, ) show enhanced antibacterial activity, while bulky aryl groups (e.g., 5g in ) may reduce potency due to steric effects . The target compound’s phenyl groups could balance lipophilicity and target binding, but direct testing is needed.

Enzyme Inhibition

  • COX-2 Selectivity: 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives () exhibit COX-2 inhibition, with substituent size influencing selectivity. The target compound’s m-tolyl group may mimic methyl groups in enhancing COX-2 affinity .
  • Antifungal Applications: Thienopyrimidinones with heteroaromatic substituents (e.g., pyridinyl in ) show antifungal activity, suggesting the target compound’s m-tolyl group could similarly interact with fungal enzymes .

Biological Activity

2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one is C23H18N2OC_{23}H_{18}N_2O, with a molecular weight of 354.39 g/mol. The compound features a pyrimidine ring substituted with phenyl and tolyl groups, which contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrimidinones, including 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one, exhibit notable antitumor properties. A study demonstrated that certain pyrimidine derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it exhibits significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) reported were comparable to those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

2,6-Diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it acts as an inhibitor of adenosine kinase (AdK), an enzyme implicated in cancer metabolism. Inhibition of AdK leads to increased levels of adenosine, which can alter tumor microenvironments and enhance therapeutic efficacy .

The biological activity of 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing further cell division.
  • Enzyme Inhibition : By inhibiting key metabolic enzymes like AdK, it alters cellular energy dynamics.

Case Study 1: Antitumor Efficacy

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

Case Study 2: Antimicrobial Assays

A series of antimicrobial assays demonstrated that the compound significantly reduced bacterial growth in cultures of S. aureus and E. coli. The results indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis.

Data Tables

Activity Target IC50/MIC Reference
AntitumorMCF-7 CellsIC50 = 15 µM
AntimicrobialS. aureusMIC = 8 µg/mL
Enzyme InhibitionAdenosine Kinase (AdK)IC50 = 20 µM

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2,6-diphenyl-3-(m-tolyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves condensation of substituted aldehydes with pyrimidinone precursors, followed by protective group strategies. For example, demonstrates that Boc protection effectively stabilizes intermediates during multi-step syntheses of structurally similar pyrimidinones. Key steps include:

  • Aldehyde Condensation : React ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one under acidic conditions to form the pyrimidinone core .
  • Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities, minimizing side reactions and improving yield .
  • Solvent Optimization : Ethanol or toluene under reflux (80–110°C) is recommended for balancing reactivity and stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3) resolves regioisomers, as shown in .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) to confirm substitution patterns. highlights diagnostic peaks for m-tolyl (δ ~2.3 ppm, CH3) and pyrimidinone carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Confirm lactam carbonyl stretching (1650–1700 cm⁻¹) and absence of primary amine bands (3300 cm⁻¹) post-Boc protection .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for halogenated derivatives .

What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays, as pyrimidinone derivatives are reported to target this enzyme (IC50 values <10 µM in ) .
  • Cell-Based Assays : Screen for anti-inflammatory activity in LPS-stimulated macrophages measuring PGE2 levels via ELISA .
  • Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity indices .

Advanced Research Questions

How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?

Methodological Answer:

  • Variation of Aryl Groups : Synthesize analogs with electron-withdrawing (e.g., 4-Cl, 3-CF3) or donating (e.g., 4-OCH3) substituents on the phenyl rings. shows that 4-chlorophenyl analogs enhance enzyme inhibition compared to methoxy derivatives .
  • Core Modifications : Introduce heterocyclic moieties (e.g., thieno-pyrimidinones in ) to improve solubility or binding affinity .
  • Pharmacophore Mapping : Use X-ray crystallography (as in ) or docking studies to identify critical hydrogen-bonding interactions with mPGES-1 .

How can contradictions in biological activity data between research groups be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., enzyme source, buffer pH) to minimize variability. emphasizes using recombinant human mPGES-1 for consistency .
  • Analytical Validation : Re-analyze disputed compounds via HPLC-MS to confirm purity (>98%) and rule out degradation .
  • Orthogonal Assays : Cross-validate activity in cell-free (enzyme) and cell-based systems to distinguish target-specific effects from off-target interactions .

What computational methods predict binding affinity to targets like mPGES-1?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyrimidinone core and mPGES-1’s glutathione-binding site .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Arg126, Tyr130) .
  • QSAR Models : Train regression models on IC50 data from to predict activity of novel analogs .

How can regioselectivity challenges in pyrimidinone synthesis be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., Boc) to steer reactivity, as shown in .
  • Microwave-Assisted Synthesis : Use controlled heating (e.g., 150°C, 30 min) to enhance regioselectivity, as demonstrated for thieno-pyrimidinones in .
  • Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki couplings to minimize byproducts .

What are best practices for analyzing metabolic stability and pharmacokinetics?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose prediction .
  • In Vivo PK : Administer IV/PO doses in rodents and collect serial blood samples for non-compartmental analysis (t1/2, Cmax) .

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